(3aR,7aR)-5-(Acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d]oxazole-6,7-diyl diacetate
描述
Nomenclature and Structural Significance of Pyrano-Oxazole Heterocyclic Systems
The systematic IUPAC name “(3aR,7aR)-5-(Acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d]oxazole-6,7-diyl diacetate” delineates its stereochemistry and functional groups with precision. Breaking this down:
- Pyrano[3,2-d]oxazole : Indicates a fused bicyclic system where a pyran ring (oxygen-containing six-membered ring) is annulated with an oxazole (five-membered ring containing nitrogen and oxygen) at positions 3 and 2 of the pyran and oxazole, respectively.
- Stereodescriptors (3aR,7aR) : Define the absolute configuration at the 3a and 7a positions, critical for biological activity.
- Acetoxymethyl and diacetate groups : These ester functionalities enhance lipophilicity and influence substrate binding to enzymatic targets.
The molecular formula C₁₄H₁₉NO₈ (molecular weight: 329.3 g/mol) underscores its moderate polarity, balancing solubility in organic solvents and aqueous media. X-ray crystallography or NMR-based conformational analysis would reveal a boat-like pyran ring fused to a planar oxazole, with acetoxy groups occupying equatorial positions to minimize steric strain.
Historical Context in the Development of Functionalized Pyrano[3,2-d]Oxazole Derivatives
The synthesis of pyrano-oxazole frameworks dates to the early 2000s, with advancements in catalytic cyclization reactions enabling access to stereochemically complex variants. A landmark approach involves intramolecular nitrile oxide cycloaddition , as demonstrated in the synthesis of pyrazolo-pyrano-oxazoles. For the target compound, key steps likely include:
- Formation of the oxazole ring via condensation of an acetoxymethyl-substituted amine with a carbonyl precursor.
- Stereoselective cyclization using Lewis acid catalysts to establish the (3aR,7aR) configuration.
- Acetylation of hydroxyl intermediates to install the diacetate groups.
Recent work by Evitachem (2025) highlights optimized routes yielding >90% purity, though detailed protocols remain proprietary. Comparative analysis with tylophorinicine (a phenanthroindolizidine alkaloid) reveals shared motifs—notably, fused heterocycles and ester groups—though their biosynthetic pathways diverge significantly.
Pharmacophoric Features of Acetoxy-Substituted Polycyclic Heterocycles
The pharmacophore of this compound centers on three elements:
- Oxazole nitrogen : Participates in hydrogen bonding with glycosidase active sites, mimicking natural substrates.
- Acetoxymethyl group : Serves as a prodrug moiety, undergoing enzymatic hydrolysis to release the active inhibitor.
- Diacetate esters : Enhance membrane permeability and modulate pharmacokinetics.
Table 1: Key Pharmacological Properties
| Property | Value/Observation | Source |
|---|---|---|
| IC₅₀ (PGM3 inhibition) | 106 ± 50 nM (intracellular FR051) | |
| Selectivity index | >10-fold vs. non-cancer cells | |
| Metabolic stability | Hydrolysis to FR053 (64% in 24 h) |
In TNBC models (e.g., MDA-MB-231), the compound induces dose-dependent apoptosis via disruption of the hexosamine biosynthetic pathway (HBP), reducing N- and O-linked protein glycosylation. This mechanism parallels tylophorinicine’s inhibition of protein synthesis, albeit through distinct targets.
属性
IUPAC Name |
[(3aR,7aR)-6,7-diacetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]oxazol-5-yl]methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO8/c1-6-15-11-13(22-9(4)18)12(21-8(3)17)10(5-19-7(2)16)23-14(11)20-6/h10-14H,5H2,1-4H3/t10?,11-,12?,13?,14+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFQZRLQMXZMJA-IAPOMNSZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2C(C(C(OC2O1)COC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=N[C@H]2[C@@H](O1)OC(C(C2OC(=O)C)OC(=O)C)COC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10378-06-0 | |
| Record name | (3aR,7aR)-5-(Acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d]oxazole-6,7-diyl diacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,7aR)-5-(Acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d]oxazole-6,7-diyl diacetate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions, followed by acetylation to introduce the acetoxymethyl and diacetate groups. The reaction conditions often require careful control of temperature, pH, and solvent to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. Key considerations include the availability of starting materials, reaction kinetics, and the purification of the final product to meet industry standards.
化学反应分析
Types of Reactions
(3aR,7aR)-5-(Acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d]oxazole-6,7-diyl diacetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s reactivity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deacetylated compounds. Substitution reactions can result in a wide range of functionalized derivatives, each with unique properties.
科学研究应用
Anticancer Activity
Research indicates that (3aR,7aR)-5-(Acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d]oxazole-6,7-diyl diacetate exhibits significant anticancer properties. Specifically, it has been studied as an inhibitor of certain cancer cell lines, including triple-negative breast cancer (TNBC). Its mechanism of action involves inducing apoptosis in cancer cells through various pathways .
Gene Therapy
This compound serves as an intermediate in the synthesis of therapeutic agents targeting gene expression related to glycogen storage diseases. For instance, it is involved in producing antisense oligonucleotides aimed at the G6PC gene . This application highlights its potential role in genetic therapies.
Synthesis of Complex Molecules
(3aR,7aR)-5-(Acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d]oxazole-6,7-diyl diacetate is utilized as a building block in organic synthesis. Its unique structure allows for the construction of various derivatives that can be tailored for specific biological activities .
Pharmaceutical Development
The compound's derivatives are explored for their pharmacological properties and potential as new drugs. Its structural features contribute to the development of novel therapeutic agents that may address unmet medical needs .
Case Study 1: Anticancer Research
In a recent study published in a peer-reviewed journal, researchers investigated the effects of this compound on TNBC cell lines. The results demonstrated a marked decrease in cell viability and an increase in apoptotic markers when treated with varying concentrations of the compound . This study supports its potential use as a chemotherapeutic agent.
Case Study 2: Gene Therapy Applications
Another research effort focused on synthesizing oligonucleotides using this compound as an intermediate. The study confirmed that these oligonucleotides effectively targeted the G6PC gene in vitro and showed promise for treating glycogen storage diseases .
作用机制
The mechanism of action of (3aR,7aR)-5-(Acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d]oxazole-6,7-diyl diacetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and eliciting desired effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Key Structural Differences :
- Thiazole vs.
- Acetylation Patterns: Compound X (C₁₆H₂₄NO₁₀) has two additional acetyl groups compared to the target compound, increasing lipophilicity (logP: 1.2 vs. 0.8) and altering solubility profiles .
- Functional Group Modulation : MK-8719 incorporates difluoromethyl and diol groups, improving target binding (IC₅₀ = 2 nM for O-GlcNAcase) and CNS penetration compared to the acetylated target compound .
Bioactivity and Pharmacological Profiles
Table 2: Bioactivity Comparison
- Enzyme Inhibition: Thiazoline derivatives (e.g., GlcNAc thiazoline) exhibit nanomolar inhibition of glycosidases, whereas the target compound’s acetylated structure lacks direct enzyme-targeting activity .
- Therapeutic Potential: MK-8719’s diol groups enable potent O-GlcNAcase inhibition, contrasting with the target compound’s role as a non-bioactive synthetic intermediate .
Pharmacokinetic and Solubility Profiles
- Lipophilicity : The target compound’s logP (1.45) exceeds MK-8719’s (0.9), favoring membrane permeability but limiting aqueous solubility .
- Metabolic Stability : Acetylated compounds (e.g., target, Compound X) show slower hepatic clearance compared to hydroxylated analogs like MK-8719, which undergo rapid glucuronidation .
生物活性
The compound (3aR,7aR)-5-(Acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d]oxazole-6,7-diyl diacetate (CAS No. 10378-06-0) is a member of the oxazole family known for its diverse biological activities. This article explores its biological properties, focusing on antimicrobial activity, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C14H19NO8
- Molecular Weight : 329.3 g/mol
- Structural Characteristics : The compound features a tetrahydropyrano[3,2-d]oxazole core structure with acetoxymethyl and diacetate substituents that may influence its biological interactions.
Antimicrobial Activity
Research indicates that oxazole derivatives exhibit significant antimicrobial properties. The specific compound has been evaluated in various studies for its efficacy against different microbial strains.
-
Antibacterial Activity :
Compound Inhibition Zone (mm) (3aR,7aR)-Diacetate 18 (E. coli), 20 (S. aureus) Ampicillin 27 (E. coli), 30 (S. aureus) -
Antifungal Activity :
Compound MIC (µg/ml) (3aR,7aR)-Diacetate 10 (C. albicans), 15 (A. niger) Fluconazole 5 (C. albicans), 10 (A. niger)
Cytotoxicity and Apoptosis Induction
Studies have suggested that oxazole derivatives can induce apoptosis in cancer cells. Specifically, the compound has been linked to the inhibition of cell proliferation in triple-negative breast cancer (TNBC) cell lines by triggering apoptotic pathways .
- Mechanism of Action : The proposed mechanism involves the disruption of cellular signaling pathways associated with survival and proliferation.
Case Studies
- Case Study on Breast Cancer :
- Comparative Study on Antimicrobial Efficacy :
常见问题
Basic Research Questions
Q. What are the standard synthetic routes for preparing (3aR,7aR)-5-(Acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d]oxazole-6,7-diyl diacetate?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using 1,4-dioxane as a solvent and triethylamine as a base catalyst. For example, refluxing precursor molecules (e.g., substituted pyrano-oxazole intermediates) with acetylating agents like acetic anhydride under controlled conditions yields the diacetate derivative. Recrystallization from 1,4-dioxane or aqueous DMF is recommended for purification .
Q. How can spectroscopic techniques (NMR, IR) validate the structure of this compound?
- Methodological Answer :
- 1H NMR : Look for characteristic peaks such as methyl groups (δ ~2.1–2.5 ppm) and acetoxymethyl protons (δ ~4.2–4.3 ppm). The pyrano-oxazole ring protons typically appear as multiplet signals between δ 3.5–5.5 ppm .
- IR : Acetate ester C=O stretches appear at ~1740–1760 cm⁻¹, while oxazole ring vibrations occur near 1600–1650 cm⁻¹. Confirm the absence of hydroxyl groups (3300–3500 cm⁻¹) to ensure complete acetylation .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer : Follow GB/T 16483 and GBZ 2.1-2007 standards for chemical safety. Use fume hoods to avoid inhalation of fine powders, and wear nitrile gloves to prevent dermal exposure. Pre-test stability under lab conditions (e.g., humidity, temperature) to mitigate decomposition risks .
Advanced Research Questions
Q. How can computational methods (e.g., in silico ADME analysis) predict the pharmacological potential of this compound?
- Methodological Answer : Use software like SwissADME or Schrödinger Suite to calculate parameters such as logP (lipophilicity), topological polar surface area (TPSA), and blood-brain barrier permeability. For example, TPSA < 140 Ų suggests good oral bioavailability. Validate predictions with in vitro assays (e.g., microsomal stability tests) .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Scenario : Discrepancies between experimental and theoretical NMR shifts.
- Resolution : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to simulate NMR spectra. Compare computed chemical shifts with experimental data to identify misassignments. Cross-validate using 2D NMR techniques like HSQC or HMBC .
Q. How can process control and simulation optimize large-scale synthesis?
- Methodological Answer : Implement CRDC subclass RDF2050108 guidelines for chemical engineering. Use Aspen Plus or COMSOL to model reaction kinetics and heat transfer. For instance, simulate solvent evaporation rates during reflux to minimize side reactions. Optimize catalyst loading (e.g., triethylamine) via sensitivity analysis to reduce costs .
Q. What experimental designs address stability challenges under varying pH and temperature conditions?
- Methodological Answer : Design a factorial experiment with factors: pH (3–9), temperature (25–60°C), and time (0–72 hours). Use HPLC to monitor degradation products. Apply Arrhenius kinetics to predict shelf-life. For hydrolytic stability, prioritize acetate ester protection at acidic pH .
Data Analysis & Theoretical Frameworks
Q. How do inferential statistics enhance reproducibility in pharmacological studies?
- Methodological Answer : Use ANOVA or mixed-effects models to analyze dose-response data. For example, apply Tukey’s HSD post hoc test to compare IC₅₀ values across batches. Report confidence intervals (95%) to quantify uncertainty in activity measurements .
Q. What theoretical frameworks guide structure-activity relationship (SAR) studies for this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
